Differential Physicochemical Profile: Lipophilicity and Ionization Compared to a Positional Isomer
The lipophilicity of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is a key differentiator. Its calculated XLogP3 value is 2.2 [1], which is markedly higher than the LogP of 1.46 ± 0.47 reported for a positional isomer, 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid [2]. This suggests the ortho-substituted compound will exhibit greater membrane permeability in cell-based assays.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3) |
| Comparator Or Baseline | 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid: 1.46 ± 0.47 (LogP) |
| Quantified Difference | ~0.74 log units higher |
| Conditions | In silico prediction models |
Why This Matters
Higher lipophilicity directly impacts compound solubility and cell permeability, making the target compound a distinct choice for optimizing cellular uptake in phenotypic screening.
- [1] PubChem. (2025). Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- (PubChem CID 39853): Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/39853 View Source
- [2] PMC. (n.d.). Table 1: Log P value for 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
